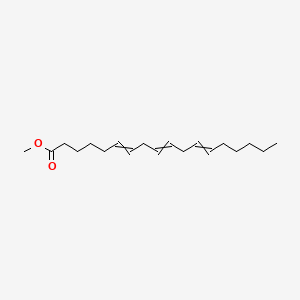
2-(1,2,4-Oxadiazol-3-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2,4-Oxadiazol-3-yl)benzaldehyde is a heterocyclic compound that features a benzaldehyde moiety attached to a 1,2,4-oxadiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,4-oxadiazol-3-yl)benzaldehyde typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the O-acylation of amidoximes followed by cyclocondensation to form the oxadiazole ring. This reaction is often carried out in the presence of organic bases such as triethylamine or inorganic bases like sodium hydride .
Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of aprotic solvents like dimethyl sulfoxide (DMSO) and controlled temperature conditions are crucial for maintaining the stability of the compound during large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1,2,4-Oxadiazol-3-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the oxadiazole ring under mild conditions.
Major Products:
Oxidation: Formation of 2-(1,2,4-oxadiazol-3-yl)benzoic acid.
Reduction: Formation of 2-(1,2,4-oxadiazol-3-yl)benzyl alcohol.
Substitution: Formation of various substituted oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,2,4-Oxadiazol-3-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 2-(1,2,4-oxadiazol-3-yl)benzaldehyde in biological systems involves its interaction with various molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, such as thymidylate synthase and histone deacetylase, which are involved in DNA synthesis and gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Oxadiazole: A parent compound with similar structural features but lacking the benzaldehyde moiety.
1,3,4-Oxadiazole: Another regioisomer with different electronic properties and reactivity.
1,2,5-Oxadiazole: A less common isomer with distinct chemical behavior.
Uniqueness: 2-(1,2,4-Oxadiazol-3-yl)benzaldehyde is unique due to the presence of both the benzaldehyde and oxadiazole functionalities, which confer distinct reactivity and potential for diverse applications. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C9H6N2O2 |
|---|---|
Molekulargewicht |
174.16 g/mol |
IUPAC-Name |
2-(1,2,4-oxadiazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C9H6N2O2/c12-5-7-3-1-2-4-8(7)9-10-6-13-11-9/h1-6H |
InChI-Schlüssel |
QAODYUFNSYVXSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)C2=NOC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12454564.png)
![(4Z)-4-{2-[3-(hydroxymethyl)phenyl]hydrazinylidene}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12454566.png)
![4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol](/img/structure/B12454569.png)


![5-(Furan-2-yl)-3-[(3-methylbutyl)amino]cyclohex-2-en-1-one](/img/structure/B12454591.png)
![N,N'-bis[(E)-thiophen-2-ylmethylidene]biphenyl-4,4'-diamine](/img/structure/B12454593.png)


![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12454634.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12454646.png)
![4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12454649.png)
![4-chloro-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12454657.png)

